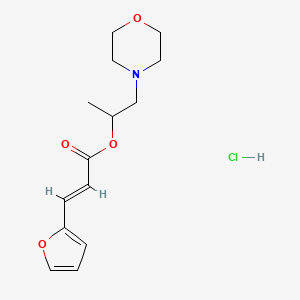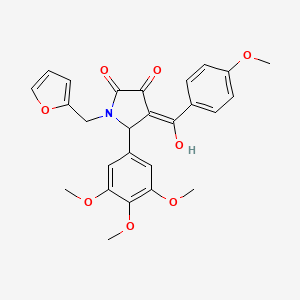
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-phenoxy-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-phenoxy-2-furamide, commonly known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIF-1 is a non-peptide compound that exhibits a variety of physiological and biochemical effects, making it a promising candidate for further research.
Mécanisme D'action
MIF-1's mechanism of action is not fully understood, but it is believed to act on a variety of receptors in the brain and central nervous system. Some studies have suggested that MIF-1 may act as an antagonist at certain receptor sites, while others have suggested that it may modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects:
MIF-1 has been shown to exhibit a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of blood pressure, and the modulation of immune system function. Additionally, MIF-1 has been shown to have potential applications in the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIF-1 in lab experiments is its ability to modulate a variety of physiological and biochemical processes. Additionally, MIF-1 is a synthetic compound, which makes it easier to control and manipulate in a laboratory setting. However, one limitation of using MIF-1 in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are numerous potential future directions for research on MIF-1. One area of interest is the compound's potential as an antidepressant, with researchers investigating its effects on various neurotransmitter systems in the brain. Additionally, there is potential for MIF-1 to be used in the treatment of certain cancers, with researchers exploring its effects on tumor growth and metastasis. Finally, there is potential for MIF-1 to be used in the development of new drugs that target specific receptors in the brain and central nervous system.
Méthodes De Synthèse
MIF-1 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the condensation of N-methylimidazole with 5-phenoxy-2-furoic acid, followed by the addition of a methyl group to the resulting compound.
Applications De Recherche Scientifique
MIF-1 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on MIF-1's potential as an antidepressant, with studies showing that the compound can increase the levels of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19(11-14-17-9-10-18-14)16(20)13-7-8-15(22-13)21-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKURZTXIZGAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)


![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5319778.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)
![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)